molecular formula C8H8BrNO B8269719 4-Bromo-2,3-dihydrobenzofuran-7-amine

4-Bromo-2,3-dihydrobenzofuran-7-amine

Cat. No.: B8269719
M. Wt: 214.06 g/mol
InChI Key: NLCYIMKGSWJFTP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydrobenzofuran-7-amine is a chemical compound with the molecular formula C8H8BrNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom at the 4-position and an amine group at the 7-position of the benzofuran ring imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydrobenzofuran-7-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

4-Bromo-2,3-dihydrobenzofuran-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dihydrobenzofuran-7-amine is unique due to the specific positioning of the bromine atom and amine group, which imparts distinct chemical reactivity and biological activities compared to its analogs .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCYIMKGSWJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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